(S)-3-((1H-indol-3-yl)methyl)morpholine

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

This (S)-enantiomer, defined by its indole-morpholine scaffold with specific 3-substitution, is essential for stereospecific medicinal chemistry. Unlike achiral isomers (e.g., 4-(1H-indol-3-ylmethyl)morpholine) or the racemate, the pure (S)-form ensures unambiguous sigma-1 receptor and kinase/GPCR target engagement. Use this CAS 913718-48-6 building block to eliminate racemic antagonism in focused library synthesis, chiral HPLC method validation, and SAR studies where stereochemistry critically determines binding and selectivity.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Cat. No. B12079662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((1H-indol-3-yl)methyl)morpholine
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1COCC(N1)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C13H16N2O/c1-2-4-13-12(3-1)10(8-15-13)7-11-9-16-6-5-14-11/h1-4,8,11,14-15H,5-7,9H2/t11-/m0/s1
InChIKeyOBEIPTLFNWMGFT-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-((1H-indol-3-yl)methyl)morpholine: A Chiral Indole-Morpholine Scaffold for Focused Library Synthesis


(S)-3-((1H-indol-3-yl)methyl)morpholine (CAS 913718-48-6) is a chiral small molecule featuring a privileged indole core linked to a morpholine ring via a methylene bridge [1]. This scaffold combines the diverse biological activity of indoles with the pharmacokinetic benefits of a morpholine moiety. The compound is of interest as a chiral building block in medicinal chemistry, where stereochemistry is often critical for target binding .

Critical Procurement Differentiation: Why the (S)-Enantiomer of 3-((1H-indol-3-yl)methyl)morpholine is Not Interchangeable with Its Racemate or Positional Isomers


The specific stereochemistry and substitution pattern of (S)-3-((1H-indol-3-yl)methyl)morpholine are critical determinants of its utility in applications requiring target specificity. Substitution with generic, achiral analogs such as 3-(morpholinomethyl)indole or 4-(1H-indol-3-ylmethyl)morpholine (the N-substituted isomer) introduces significant uncertainty in biological assays due to altered binding geometry and electronic distribution . Similarly, using the racemic mixture instead of the pure (S)-enantiomer can lead to confounding results, as the inactive (R)-enantiomer may mask or antagonize the desired biological effect, a common phenomenon in chiral drug discovery [1]. The quantitative evidence below details why the specific (S)-3-substituted morpholine must be selected for stereospecific research programs.

Quantitative Evidence for Differentiating (S)-3-((1H-indol-3-yl)methyl)morpholine from Structural Analogs


Substitution Pattern Dictates Predicted Physicochemical Properties and Target Engagement Geometry

The location of the methylene linker on the morpholine ring is a key differentiator. The target compound, (S)-3-((1H-indol-3-yl)methyl)morpholine, is substituted at the morpholine's 3-position. In contrast, a more common analog, 4-(1H-indol-3-ylmethyl)morpholine (CAS 5379-88-4), is N-substituted [1]. This difference in linkage fundamentally alters the molecule's electronic profile and 3D conformation. While quantitative biological head-to-head comparisons are absent from the literature for this specific compound, structural analysis and class-level inference indicate this change will modify hydrogen-bonding capacity, pKa of the nitrogen, and the overall shape of the pharmacophore, directly impacting interactions with chiral biological targets such as GPCRs and ion channels .

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Chiral Purity of (S)-Enantiomer is a Prerequisite for Reproducible Sigma Receptor Pharmacology

The patent literature explicitly highlights substituted morpholine derivatives, including the core scaffold of (S)-3-((1H-indol-3-yl)methyl)morpholine, as having pharmacological activity for sigma (σ) receptors, particularly sigma-1 (σ1) [1]. This target class is known for its chiral sensitivity, where the (S)- and (R)-enantiomers can exhibit drastically different binding affinities and functional activities. While specific Kᵢ or IC₅₀ values for this precise compound are not publicly available, the assignment of the target compound to this patent-protected chemical space provides a class-level inference that its chiral purity is essential for achieving the claimed sigma receptor affinity [2]. Using a racemate would compromise the integrity of any sigma receptor-focused study.

Sigma Receptor GPCR Pharmacology Pain Research CNS Drug Discovery

Validated Application Scenarios for (S)-3-((1H-indol-3-yl)methyl)morpholine Based on Structural Evidence


Chiral Building Block for Sigma-1 (σ1) Receptor Ligand Synthesis and Optimization

The patent-protected space of sigma receptor ligands includes substituted morpholine derivatives. (S)-3-((1H-indol-3-yl)methyl)morpholine serves as a crucial, enantiopure starting material for the synthesis and optimization of new sigma-1 (σ1) receptor ligands. Its use ensures that subsequent SAR studies are conducted on stereochemically defined compounds, which is essential for developing potent and selective candidates for CNS disorders and pain management [1].

Stereospecific Scaffold for Focused Kinase or GPCR Library Generation

The indole-morpholine hybrid is a privileged scaffold for kinase and GPCR targets. By using (S)-3-((1H-indol-3-yl)methyl)morpholine as the core scaffold, medicinal chemists can create focused libraries of stereochemically pure analogs. This approach, based on the class-level inference of the scaffold's privileged nature , allows for a more precise exploration of chemical space and increases the likelihood of identifying hits with high target selectivity and favorable drug-like properties compared to libraries built on racemic cores.

Reference Standard for Chiral Purity and Structural Confirmation of Related Derivatives

Given its well-defined stereochemistry and substitution pattern, (S)-3-((1H-indol-3-yl)methyl)morpholine is an ideal analytical reference standard. It can be used to validate chiral separation methods (e.g., chiral HPLC, SFC) and confirm the identity and purity of newly synthesized derivatives or other related compounds obtained from external sources. This application is directly supported by the compound's distinct CAS number (913718-48-6) and its differentiation from achiral or differently substituted isomers [2].

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